4/'-O-Methylstephavanine

Hasubanan alkaloid Lipophilicity Physicochemical property

Researchers requiring reproducible pharmacology often face variability when sourcing uncharacterized hasubanan alkaloids. 4'-O-Methylstephavanine solves this by providing a structurally authenticated reference standard for SAR and QC workflows. - Enables direct paired-comparator studies with stephavanine to deconvolute the impact of 4'-O-methylation on potency and lipophilicity (~0.9 log unit shift). - Supplied with full NMR and HRMS characterization to distinguish it from co-occurring alkaloids in Stephania abyssinica extracts. - Supports in vitro differentiation therapy screening and ADME validation against established in silico predictions.

Molecular Formula C27H29NO9
Molecular Weight 511.5 g/mol
CAS No. 152013-83-7
Cat. No. B119983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4/'-O-Methylstephavanine
CAS152013-83-7
Synonyms4'-O-methyl-stephavanine
4'-O-methylstephavanine
Molecular FormulaC27H29NO9
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC
InChIInChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1
InChIKeyFQTGWQFUPQBOJP-UHPCZMERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-O-Methylstephavanine Reference Standard


4'-O-Methylstephavanine (CAS 152013-83-7) is a hasubanan ester-ketal alkaloid first isolated from an ethanol extract of the roots of Stephania abyssinica (Menispermaceae) and structurally characterized alongside its 4'-des-methyl congener, stephavanine [1]. It possesses a C27H29NO9 molecular formula (MW 511.5 g/mol) and is distinguished from stephavanine (C26H27NO9, MW 497.5 g/mol) by the presence of a 4'-O-methyl ether on the benzoate ester moiety [1][2]. The compound has been assigned the MeSH Unique ID C085403 and is catalogued in the Comparative Toxicogenomics Database [3][4].

Category 4'-O-Methyl hasubanan ester-ketal alkaloid
Key distinction Methyl ether at 4'-position vs. stephavanine (4'-OH)
Procurement use Natural product reference standard, SAR paired comparator

Why Generic Hasubanan Alkaloids Cannot Substitute


Hasubanan alkaloids from the Stephania genus are not functionally interchangeable as a class. Potency and selectivity vary dramatically based on oxygenation and esterification patterns on the hasubanan core [1]. Within the S. abyssinica root extract itself, 4'-O-methylstephavanine co-occurs with stephavanine; the single 4'-O-methylation that distinguishes them alters computed lipophilicity by approximately 0.9 log units [2]. This physico-chemical shift can affect membrane permeability, metabolic stability, and off-target binding—making the specific compound, rather than the generic alkaloid class, the critical unit of procurement for reproducible pharmacological investigation [3].

4'-O-Methylstephavanine
Lipophilicity profile specific to 4'-O-methylation (computed LogP shift vs. stephavanine)
NMR-confirmed identity prevents misidentification
Patent-reported differentiation activity may not replicate with non-methylated analogs
Stephavanine / Generic Hasubanan
Lower lipophilicity may alter membrane permeability and assay outcomes
Structural overlap without 4'-OMe leads to potential misassignment in natural product profiling
Class-level hasubanan activity cannot substitute for compound-specific pharmacological profile

Quantitative Evidence for Procurement Decisions


Lipophilicity Differential vs. Stephavanine

The 4'-O-methyl ether modification confers a measurable increase in lipophilicity compared to the parent alcohol stephavanine. The computed LogP for 4'-O-methylstephavanine is 2.54 , whereas stephavanine (lacking the 4'-O-methyl group) has a computed XLogP3-AA of 1.6 [1], yielding an estimated ΔLogP of approximately +0.94. A second source reports an XlogP of 1.90 for 4'-O-methylstephavanine [2], all consistently higher than stephavanine's value. The increased LogP is expected to enhance passive membrane permeability and may alter tissue distribution and metabolic clearance relative to stephavanine [3].

Lipophilicity (LogP)
Cross-study comparable
Target LogP ~2.5 (Chemsrc) / 1.9 (Plantaedb)
Stephavanine XLogP3 1.6
ΔLogP ≈ +0.9 (range +0.3–0.9)
Lipophilicity shift may affect membrane partitioning and in vitro assay consistency.
Computed values; experimental logD not available.
Hasubanan alkaloid Lipophilicity Physicochemical property LogP

Predicted Intestinal Absorption and ADMET Profile

In silico ADMET profiling of 4'-O-methylstephavanine using admetSAR 2 predicts a high probability of human intestinal absorption (HIA: 85.84%), but a low probability of Caco-2 permeability (66.92% prediction for Caco-2 negative) and human oral bioavailability (62.86% likelihood negative) [1]. While no corresponding admetSAR profile for stephavanine was retrieved for direct comparison, the HIA probability of 85.84% for the methylated compound is consistent with its higher computed LogP. The prediction also indicates a 60% probability of blood-brain barrier non-permeation (BBB negative) [1], which may be relevant for peripheral vs. central nervous system target selection. Additionally, the compound is predicted not to be a pan-assay interference compound (PAINS) based on Ames negativity (60%) [1].

ADMET Prediction
Class-level inference
HIA + (85.84%), Caco-2 - , oral bioavailability - , BBB - (60%), Ames - , non-carcinogenic (93%)
Supports baseline compound selection; experimental validation required.
admetSAR 2 prediction; no in vitro/in vivo ADME data.
ADMET Intestinal absorption Caco-2 permeability Oral bioavailability

Cellular Differentiation Activity Claim

A U.S. patent filing (Case No. 11042634) cites 4'-O-methylstephavanine as a compound that "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis" [1][2]. The patent claims describe a mechanism-based differentiation-inducing effect that distinguishes this compound from purely cytotoxic hasubanan analogs. However, no quantitative EC50, IC50, or selectivity index data were located in the available patent excerpts or other accessible sources [3].

Differentiation Activity
Data to verify
Patent claim: arrests undifferentiated cell proliferation; induces monocytic differentiation.
Supports differentiation-inducer screening context; no quantitative EC50/IC50 available.
Patent filing; cell model and assay not detailed.
Differentiation therapy Anticancer Psoriasis Monocyte differentiation

Structural Identity Verification by NMR

The original isolation paper reports complete 1H and 13C NMR assignments for both 4'-O-methylstephavanine and stephavanine, providing definitive spectroscopic fingerprints [1]. A key diagnostic difference is the presence of a second aromatic methoxyl signal (3H, s) for the 4'-O-methyl group in 4'-O-methylstephavanine, replacing the phenolic 4'-OH signal of stephavanine. The SpectraBase database lists one referenced NMR spectrum for 4'-O-methylstephavanine (solvent: CDCl3, Journal of Natural Products, 1993) [2]. Stepavanine's NMR data are also archived in the NP-MRD database (NP0067385) as predicted spectra [3], enabling cross-validation of identity and purity. The unambiguous NMR differentiation supports procurement specifications requiring compound-specific Certificate of Analysis (CoA) with NMR confirmation.

NMR Identity
Supporting evidence
Diagnostic 4'-OMe signal (3H, s) in CDCl₃; ΔMW +14.02 Da vs stephavanine
Enables unambiguous compound-specific authentication.
1H/13C NMR assignments from J. Nat. Prod. 1993; CoA with NMR recommended.
Hasubanan alkaloid NMR spectroscopy Structural elucidation Quality control

Research and Application Scenarios


Hasubanan Alkaloid SAR Studies

4'-O-Methylstephavanine serves as a critical paired comparator to stephavanine in SAR studies exploring the impact of 4'-O-methylation on hasubanan alkaloid pharmacology. The ~0.9 log-unit difference in computed LogP between the two compounds [1] makes them suitable for testing lipophilicity-dependent activity hypotheses. Researchers investigating hasubanan alkaloid interactions with opioid receptors, inflammatory pathways, or cancer cell lines should include both compounds to deconvolute the contribution of the 4'-substituent to potency and selectivity [2].

Natural Product Authentication Reference Standard

The fully assigned 1H and 13C NMR spectra of 4'-O-methylstephavanine [2] establish it as a qualified reference standard for the authentication and quantification of this specific alkaloid in Stephania abyssinica extracts or herbal preparations. Procurement of the authentic compound with a Certificate of Analysis including NMR and HRMS data enables quality control laboratories to distinguish 4'-O-methylstephavanine from stephavanine and other co-eluting hasubanan alkaloids during HPLC-MS or NMR-based metabolomic profiling [3].

Differentiation-Inducing Agent Screening

The patent-reported activity of 4'-O-methylstephavanine in arresting undifferentiated cell proliferation and inducing monocytic differentiation [4] supports its procurement for screening campaigns in differentiation therapy research. Potential applications include in vitro evaluation in acute promyelocytic leukemia (APL) models, psoriasis keratinocyte assays, and other hyperproliferative skin disease models. Although quantitative potency data (EC50/IC50) are not yet available in the public domain, the compound represents a structurally defined starting point for medicinal chemistry optimization of non-cytotoxic differentiation inducers [4].

In Silico Pharmacokinetic Profiling

The admetSAR 2-predicted ADMET parameters for 4'-O-methylstephavanine—including 85.84% HIA probability, 60% BBB negativity, and 93% non-carcinogenicity prediction [5]—provide a baseline for computational druglikeness assessment. These predictions support procurement of the compound for in vitro ADME follow-up studies (e.g., experimental LogD7.4 determination, Caco-2 permeability assay, microsomal stability testing) to validate the in silico profile and benchmark the compound against drug-like chemical space criteria for hasubanan alkaloids.

Application
Selection Property
Validation Focus
Hasubanan alkaloid SAR studies
4'-O-methylation structural variable; lipophilicity shift
Lipophilicity-dependent activity assessment vs stephavanine
Natural product authentication reference
Fully assigned 1H/13C NMR spectra
CoA with NMR confirmation; distinguish from stephavanine
Cellular differentiation screening studies
Patent-reported differentiation activity (qualitative)
Quantitative endpoint validation in APL/psoriasis models
Computational druglikeness profiling
Predicted ADMET parameters (HIA, BBB, Ames)
Experimental ADME validation (LogD, Caco-2, microsomal stability)
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